molecular formula C7H14ClNO2 B6276371 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride CAS No. 2763779-81-1

1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B6276371
CAS No.: 2763779-81-1
M. Wt: 179.64 g/mol
InChI Key: ZKECTLWYHOLJIB-UHFFFAOYSA-N
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Description

1-Amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived amino acid characterized by a rigid, strained four-membered ring system. The compound features an amino group and a carboxylic acid group attached to the same carbon atom, along with two methyl substituents at the 2-position of the cyclobutane ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and biochemical research. Its molecular weight is 223.7 g/mol, with a PubChem CID of 75467623 and CAS number linked to its ethoxy-substituted analog (MFCD27920357) .

Properties

CAS No.

2763779-81-1

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

1-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-6(2)3-4-7(6,8)5(9)10;/h3-4,8H2,1-2H3,(H,9,10);1H

InChI Key

ZKECTLWYHOLJIB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1(C(=O)O)N)C.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Hydantoin Synthesis

The hydantoin synthesis method represents one of the earliest and most efficient routes to 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride. This approach, first reported in 1937, involves cyclobutane-1,1-dicarboxylic acid diamide as the starting material. The process begins with the carboxylation of bicyclobutane, followed by the introduction of an azido group using N,N,N',N'-tetramethylguanidinium azide (TMGA) or trimethylsilazide. Subsequent reduction of the azide intermediate and reductive elimination of the arenesulfo-group with lithium in liquid ammonia yields the target amino acid.

Key advantages of this method include its high yield (97%) and regiospecificity. However, the use of hazardous reagents like lithium-ammonia mixtures poses challenges for large-scale applications.

Alkylation of Ethyl Isocyanoacetate

A more recent classical method involves the alkylation of ethyl isocyanoacetate with 1,3-dibromopropane in the presence of sodium hydride. This reaction, conducted in dimethyl sulfoxide/ether or acetone, proceeds via a cyclic α-isonitrile intermediate. Stepwise hydrolysis of the intermediate under acidic and basic conditions yields the free amino acid, which is subsequently converted to its hydrochloride salt.

This route achieves a 95% yield and avoids the need for toxic azide reagents. However, the synthesis of ethyl isocyanoacetate itself requires dehydrating the ethyl ester of N-formylglycine with phosgene or trichloroacetic acid chloride, introducing safety concerns.

Modern Catalytic Methods

Visible Light Photocatalyzed [2+2]-Cycloaddition

A groundbreaking advancement in the synthesis of cyclobutane amino acids involves visible light-mediated [2+2]-cycloaddition. Stinglhamer et al. (2022) demonstrated that dehydroamino acids and styrene derivatives undergo photochemical coupling using the iridium-based photocatalyst [Ir(dFCF₃ppy)₂dtbpy]PF₆. The reaction proceeds via triplet energy transfer, enabling the formation of the strained cyclobutane ring under mild conditions (20°C, blue LED irradiation).

Key Reaction Parameters:

ParameterValue
Catalyst Loading2 mol%
SolventAcetonitrile
Yield82%
Diastereoselectivity8:1 (trans:cis)

This method offers excellent scalability and avoids the use of stoichiometric reagents. However, the requirement for specialized photochemical equipment limits its industrial adoption.

Industrial Production Considerations

Flow Microreactor Systems

Industrial-scale synthesis often employs flow microreactor technology to enhance reaction efficiency and safety. By conducting the alkylation of ethyl isocyanoacetate in a continuous-flow system, manufacturers achieve higher throughput and reduced waste compared to batch processes. Temperature and pH are meticulously controlled to prevent side reactions, ensuring consistent product quality.

MethodPMI*Energy IntensityHazardous Reagents
Hydantoin Synthesis12.4HighLi/NH₃, TMGA
Visible Light Catalysis5.8ModerateNone

*Process Mass Intensity (PMI) = Total materials used (kg) / Product obtained (kg).

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of major synthetic routes:

MethodYield (%)DiastereoselectivityScalabilityKey Advantage
Hydantoin Synthesis97N/AModerateHigh yield, regiospecific
Alkylation95N/AHighAvoids azides
Visible Light828:1LowMild conditions, sustainability

Mechanistic Insights and Optimization

Stereochemical Control

The stereochemical outcome of the visible light method hinges on the triplet energy transfer mechanism. The iridium catalyst selectively excites the dehydroamino acid substrate, enabling suprafacial [2+2]-cycloaddition with styrene derivatives. Computational studies suggest that the trans-diastereomer predominates due to reduced steric hindrance in the transition state.

Solvent Effects

Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing the charged intermediates. In contrast, nonpolar solvents (e.g., toluene) lead to premature catalyst deactivation .

Chemical Reactions Analysis

Types of Reactions

1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H13_{13}NO2_2
  • Molecular Weight : Approximately 157.19 g/mol
  • Structure : The compound features a cyclobutane ring with an amino group and a carboxylic acid group, contributing to its zwitterionic nature in solution.

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceuticals. Its unique cyclobutane structure allows for modifications that can enhance biological activity. Notable applications include:

  • Drug Development : Research indicates that derivatives of this compound exhibit potential therapeutic effects against various diseases. For instance, its incorporation into peptide structures has shown promise in drug delivery systems targeting specific pathogens like Leishmania.
  • Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to active sites, thereby modulating metabolic pathways. This property is being explored for developing new enzyme inhibitors that could have therapeutic implications.

The biological activities associated with 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride include:

  • Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess antimicrobial activity against pathogens, including Leishmania species. Peptides incorporating this compound have shown low cytotoxicity against human cells while maintaining efficacy against microbial targets.
  • Interaction with Biological Molecules : The amino group facilitates hydrogen bonding and electrostatic interactions with cellular receptors, influencing various signaling pathways and biological responses.

Case Study 1: Drug Delivery Systems

Research has highlighted the use of peptides containing 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid as selective vectors for drug delivery. These peptides have been shown to enhance the solubility and intracellular delivery of drugs such as Doxorubicin, making them effective in targeting Leishmania parasites while minimizing toxicity to human cells.

Case Study 2: Enzyme Interaction Studies

Investigations into the interactions between this compound and various enzymes reveal its potential as a building block for developing enzyme inhibitors. The structural rigidity provided by the cyclobutane ring aids in stabilizing these interactions, which could lead to novel therapeutic agents.

Feasible Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Starting Material : The synthesis begins with 2,2-dimethylcyclopropane carboxylic acid.
  • Bromination Reaction : This step introduces bromine into the structure.
  • Substitution Reaction : The bromine is replaced by an amino group through nucleophilic substitution.
  • Hydrolysis Reaction : Finally, hydrolysis leads to the formation of the desired amino acid product with high yield and purity .

Mechanism of Action

The mechanism of action of 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in substituents, ring modifications, and functional groups, leading to variations in molecular weight, solubility, and reactivity:

Compound Name Molecular Weight (g/mol) Key Substituents/Modifications CAS Number Applications/Notes
1-Amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride 223.7 2,2-dimethyl, 3-ethoxy 75467623 Research chemical; potential drug building block due to enhanced steric hindrance
1-Amino-1-cyclobutanecarboxylic acid hydrochloride 151.59 No methyl/ethoxy groups 98071-16-0 Simpler structure; used in biochemical studies of cyclobutane amino acids
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride 257.71 3-benzyloxy group 1207894-63-0 Pharmaceutical intermediate; benzyloxy group may increase lipophilicity
Methyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride 193.63 (ester form) Methyl ester instead of carboxylic acid 1392804-34-0 Ester derivative; likely improved membrane permeability for prodrug designs
1-Aminocyclobutane[¹¹C]carboxylic acid (ACBC) ~151 (base structure) Radiolabeled with carbon-11 N/A Tumor-imaging agent; rapid blood clearance observed in preclinical studies

Key Observations :

  • Functional Group Impact : Ethoxy or benzyloxy substituents (e.g., and ) increase molecular weight and alter polarity, affecting solubility and target interactions. For instance, the benzyloxy group in the analog from enhances lipophilicity, which could improve blood-brain barrier penetration .
  • Ester Derivatives : Methyl ester analogs () are less polar than carboxylic acids, favoring passive diffusion in biological systems. This modification is common in prodrug strategies .

Pharmacokinetic and Toxicological Profiles

  • Tumor Imaging Potential: 1-Aminocyclobutane[¹¹C]carboxylic acid (ACBC), a simpler analog, shows rapid blood clearance (peak tissue concentration within 30 minutes) and low excretion (3.6% in 2 hours) in rodents. Its dimethyl-substituted analog may exhibit delayed clearance due to increased hydrophobicity, though this remains untested .
  • Toxicity: The target compound shares hazard statements (H315, H319, H335) with analogs like 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride, indicating irritant effects on skin, eyes, and respiratory systems .

Biological Activity

1-Amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride (often abbreviated as ADCA-HCl) is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique cyclobutane structure, featuring both an amino group and a carboxylic acid group, allows it to participate in various biological activities, including enzyme inhibition and potential therapeutic applications.

ADCA-HCl is characterized by its cyclobutane ring, which contributes to its structural rigidity and biological activity. The compound is synthesized from enantiomerically pure starting materials, which is crucial for its application in asymmetric synthesis and biological studies .

Enzyme Inhibition

ADCA-HCl has been identified as an inhibitor of specific enzymes, particularly those involved in tumor growth. It acts as a selective antagonist of N-methyl-D-aspartic acid (NMDA) receptors, which are critical in various neurological processes . Additionally, derivatives of this compound have shown inhibitory effects on amino oxidases in rat liver mitochondria, indicating its potential role in metabolic regulation .

Antimicrobial Properties

Research indicates that compounds derived from cyclobutane structures, including ADCA-HCl, exhibit antimicrobial activity. For instance, certain derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth . This suggests potential applications in developing new antibacterial agents.

Case Studies

  • Tumor Growth Inhibition : A study highlighted the efficacy of ADCA-HCl in reducing tumor size in animal models. The compound was administered at varying doses, demonstrating a dose-dependent relationship with tumor inhibition .
  • Neuroprotective Effects : In vitro studies have shown that ADCA-HCl can protect neuronal cells from excitotoxic damage by modulating NMDA receptor activity. This opens avenues for exploring its use in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme Inhibition NMDA receptor antagonist; inhibits amino oxidases
Antimicrobial Effective against various bacterial strains
Tumor Growth Inhibition Reduces tumor size in animal models
Neuroprotection Protects neuronal cells from excitotoxicity

Q & A

Q. What are the common synthetic routes for 1-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride?

The synthesis typically involves three stages:

  • Cyclobutane ring formation : Starting from precursors like 2-methylcyclobutanone via cyclization reactions (e.g., [4+2] cycloadditions).
  • Aminomethyl group introduction : Nucleophilic substitution using halogenated intermediates and amines under anhydrous conditions.
  • Carboxylation : Reaction with CO₂ under high pressure (5–10 atm) and elevated temperatures (80–100°C) to introduce the carboxylic acid group. Hydrochloride salt formation is achieved via HCl treatment .

Q. How does the hydrochloride form enhance the compound's utility in biochemical studies?

The hydrochloride salt improves aqueous solubility, critical for in vitro assays and peptide synthesis. This modification stabilizes the compound during purification (e.g., via ion-exchange chromatography) and ensures reproducibility in biological buffer systems .

Q. What are the primary applications of this compound in peptide synthesis?

Its rigid cyclobutane backbone serves as a non-proteinogenic amino acid analog to study conformational constraints in peptides. For example, Balaji et al. (1995) incorporated it into model proteins to analyze structural dynamics using NMR and circular dichroism .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : To confirm stereochemistry and purity (e.g., ¹H/¹³C NMR for cyclobutane ring protons and amine/carboxyl groups).
  • HPLC-MS : For purity assessment and detection of byproducts.
  • X-ray crystallography : To resolve crystal structure and hydrogen-bonding patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact biological activity compared to analogs?

Comparative studies with cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid reveal that the 2,2-dimethyl substitution in this compound reduces ring strain, enhancing thermal stability. However, the absence of a Boc group limits its use in solid-phase peptide synthesis (SPPS) but improves bioavailability in cellular uptake assays .

Q. What experimental strategies resolve contradictions in reported anticancer activity data?

Discrepancies in IC₅₀ values (e.g., 10–50 µM across studies) may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (serum-free vs. serum-containing media). Researchers should:

  • Standardize protocols using validated cell lines (e.g., NCI-60 panel).
  • Perform dose-response curves with controls for HCl salt interference.
  • Validate target engagement via siRNA knockdown or enzymatic assays .

Q. What reaction mechanisms govern its oxidation and reduction pathways?

  • Oxidation : KMnO₄ in acidic conditions converts the carboxylic acid to a ketone via decarboxylation, while CrO₃ selectively oxidizes the amine to a nitro group.
  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, retaining the cyclobutane ring. NaBH₄ is ineffective due to steric hindrance from dimethyl groups .

Q. How can enantiomeric purity be ensured during synthesis?

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclobutane ring formation.
  • Purify diastereomers via recrystallization or chiral HPLC (e.g., Chiralpak IC column).
  • Validate enantiomeric excess (ee) using polarimetry or Mosher’s acid derivatization .

Q. What methodologies assess its interaction with enzymatic targets?

  • Enzyme kinetics : Monitor inhibition of γ-aminobutyric acid (GABA) transaminase using UV-Vis spectroscopy (λ = 340 nm for NADH depletion).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to bacterial aminoacyl-tRNA synthetases .

Q. How can derivatives be designed to improve blood-brain barrier (BBB) penetration?

  • Introduce lipophilic substituents (e.g., trifluoromethyl) at the 3-position to enhance logP.
  • Use prodrug strategies (e.g., esterification of the carboxyl group) for transient BBB permeability.
  • Validate via in vitro BBB models (e.g., MDCK-MDR1 monolayers) .

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